

BRD5631: A Small-Molecule Probe for Autophagy Induction

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	BRD5631
Cat. No.:	B1192338

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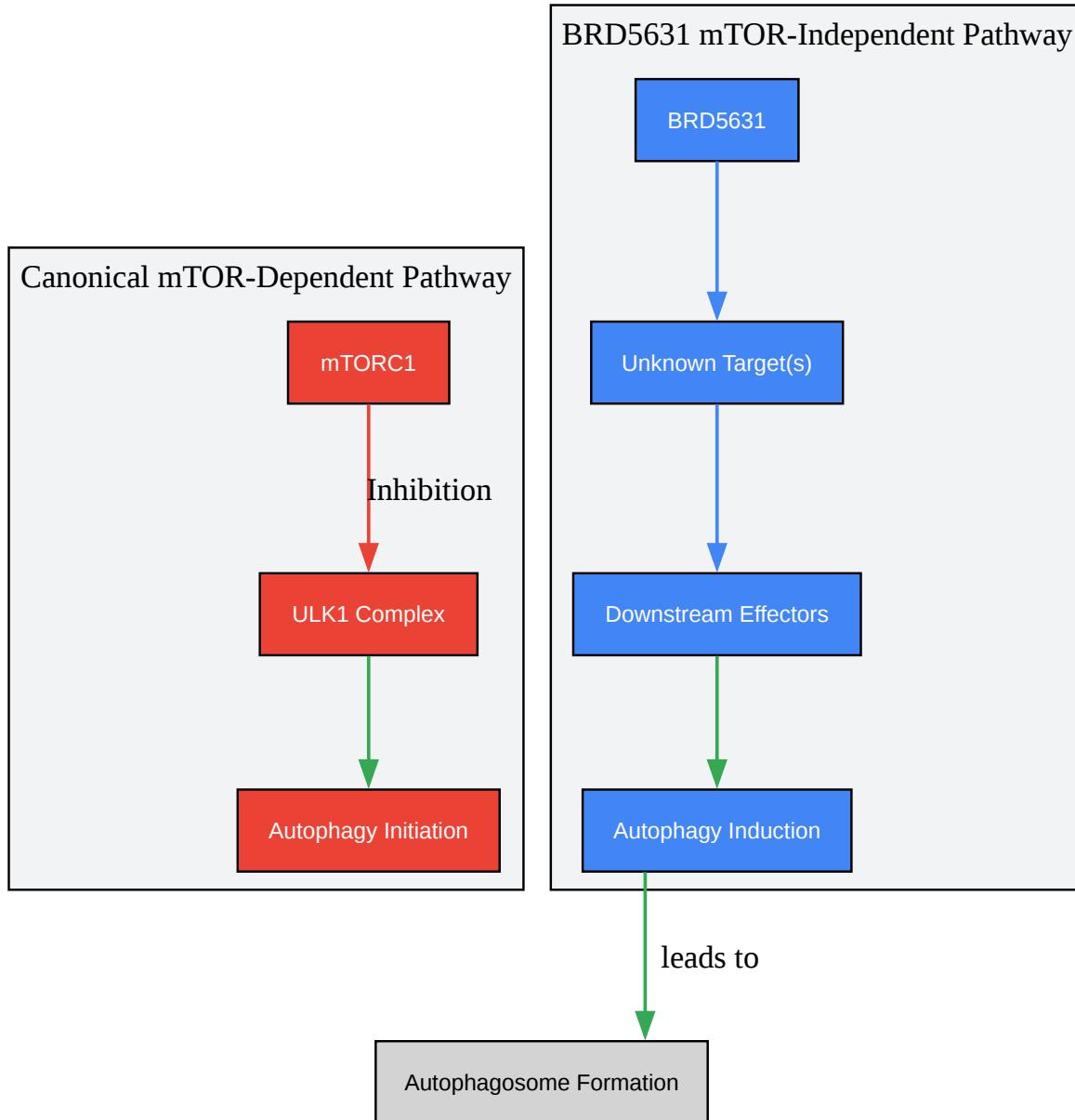
An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **BRD5631**, a novel small-molecule probe that enhances autophagy through a mechanism independent of the mTOR signaling pathway. Discovered through diversity-oriented synthesis, **BRD5631** serves as a valuable tool for investigating the role of autophagy in cellular homeostasis and various disease contexts, including neurodegeneration, infection, and inflammation.[\[1\]](#)[\[2\]](#)[\[3\]](#) This document details the mechanism of action, key experimental data, and detailed protocols for utilizing **BRD5631** in autophagy research.

Mechanism of Action: An mTOR-Independent Pathway

BRD5631 enhances autophagy without directly inhibiting the master regulator mTOR or its downstream signaling components.[\[3\]](#)[\[4\]](#) This is a significant feature, as it allows for the study of autophagy modulation without the confounding effects of mTOR inhibition, which can impact other cellular processes like cell growth and proliferation. While the precise molecular target of **BRD5631** is yet to be fully elucidated, its activity is confirmed to be dependent on the core autophagy machinery, as its effects are abrogated in cells deficient in essential autophagy-related genes (Atg) such as Atg5.

The proposed signaling pathway for **BRD5631**-induced autophagy is distinct from the canonical mTOR-dependent pathway.



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References

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- To cite this document: BenchChem. [BRD5631: A Small-Molecule Probe for Autophagy Induction]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192338#brd5631-as-a-small-molecule-probe-for-autophagy>

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